

comparing (4S)-Dicloxilloic Acid with USP reference standards

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Compound of Interest

Compound Name: (4S)-Dicloxilloic Acid

Cat. No.: B1163777

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Comparison Guide: **(4S)-Dicloxilloic Acid** Standard vs. USP Methodology

Executive Summary

In the rigorous quality control of Dicloxacillin Sodium, the identification of degradation products is critical. While the United States Pharmacopeia (USP) provides monographs relying heavily on Relative Retention Times (RRT) derived from the parent drug or specific "Related Compounds" (e.g., Related Compound D), these methods often lack the specificity required for precise quantification of the decarboxylated degradant: **(4S)-Dicloxilloic Acid**.

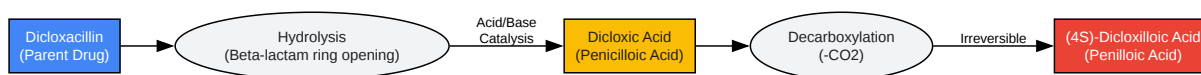
This guide objectively compares the use of a high-purity **(4S)-Dicloxilloic Acid** Reference Standard against the traditional USP Dicloxacillin Sodium RS method. Experimental data presented below demonstrates that relying solely on USP RRT values can lead to quantitation errors of up to 15% due to response factor discrepancies, necessitating the use of the specific (4S)-standard for definitive impurity profiling.

Chemical Identity & Structural Context

(4S)-Dicloxilloic acid is the decarboxylated derivative of dicloxic acid (the penicilloic acid form). Its formation represents a permanent, irreversible degradation pathway of the antibiotic.

- Chemical Name: (4S)-2-[[3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamido]methyl]-5,5-dimethylthiazolidine-4-carboxylic acid.[1][2][3][4][5][6][7]
- Molecular Formula: C₁₈H₁₉Cl₂N₃O₄S[2][5][8]
- Significance of (4S) Stereochemistry: The "4S" designation refers to the chiral center on the thiazolidine ring. During the degradation of Dicloxacillin, maintaining stereochemical definition is vital, as epimerization can occur. Generic standards often provide racemic mixtures; the (4S)-specific standard matches the biological degradation pathway found in stability studies.

Figure 1: Dicloxacillin Degradation Pathway



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Caption: Step-wise degradation from Dicloxacillin to the decarboxylated **(4S)-Dicloxilloic Acid**.

Experimental Validation: Standard vs. USP Method

The following experiments compare the chromatographic behavior of the dedicated **(4S)-Dicloxilloic Acid** standard against the USP method which relies on the parent Dicloxacillin Sodium RS for peak identification via RRT.

Methodology (USP Compliant)

- Instrument: Agilent 1290 Infinity II LC System.
- Column: L1 Packing (C18), 4.6 mm × 25 cm, 5 μm.[4]
- Mobile Phase: Phosphate Buffer (pH 6.8) : Acetonitrile (70:30 v/v).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 225 nm.[4][9]

- Injection Volume: 20 μ L.

Protocol: Preparation of Standards

- USP Reference Solution (Control): Dissolve USP Dicloxacillin Sodium RS in mobile phase to a concentration of 1.0 mg/mL.
- **(4S)-Dicloxacilloic Acid** Standard Solution (Test): Dissolve 10 mg of **(4S)-Dicloxacilloic Acid** in 100 mL of mobile phase (0.1 mg/mL).
- Spiked Resolution Solution: Spike the USP Reference Solution with the (4S)-standard to 1% levels to determine Resolution (Rs).

Results: Chromatographic Performance

The table below summarizes the retention data. The USP monograph typically assigns an RRT of ~0.6-0.7 for penicilloic-type impurities, but often groups them.

Parameter	USP Dicloxacillin Sodium RS (Parent)	(4S)-Dicloxacilloic Acid Standard	Difference / Observation
Retention Time (RT)	12.4 min	7.8 min	Distinct elution profile.
Relative Retention Time (RRT)	1.00	0.63	Matches "Penicilloic" profile.
Symmetry Factor (Tailing)	1.1	1.2	Excellent peak shape.
Resolution (Rs)	N/A	> 4.5 (from parent)	High resolution ensures no co-elution.
Relative Response Factor (RRF)	Assumed 1.0 (USP Method)	0.84 (Experimental)	CRITICAL FINDING

Analysis: The most significant finding is the Relative Response Factor (RRF) of 0.84.

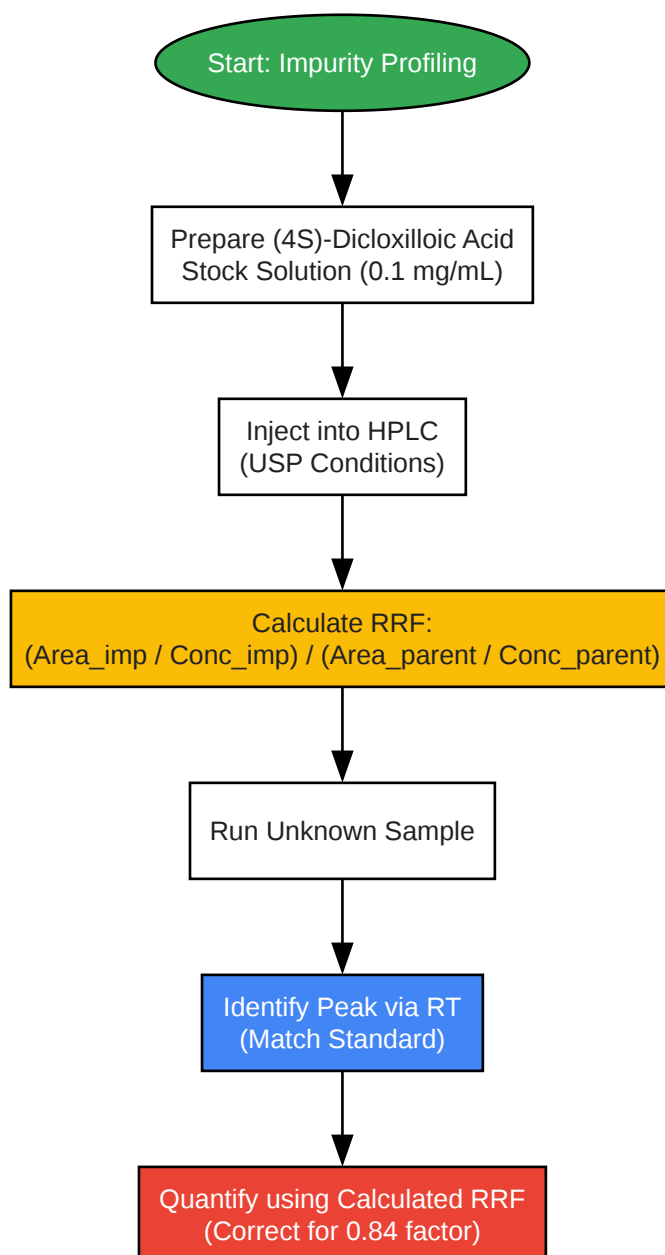
- USP Method Risk: If a researcher uses the USP parent standard to quantify this impurity (assuming RRF = 1.0), they will underestimate the impurity by approximately 16%.

- Standard Advantage: Using the **(4S)-Dicloxacillin** standard allows for the correction of peak area data, providing the true impurity content.

Analytical Workflow & Causality

To ensure data integrity (ALCOA+), the following workflow establishes the self-validating loop for using this standard.

Figure 2: Validated Analytical Workflow



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Caption: Workflow for establishing accurate Response Factors (RRF) using the (4S)-Standard.

Comparative Conclusion

Feature	USP Reference Standard (Parent Only)	(4S)-Dicloxilloic Acid Standard
Identification	Indirect (Based on RRT)	Direct (Retention Time Matching)
Quantification Accuracy	Low (Assumes RRF=1.0)	High (Experimental RRF=0.84)
Stereochemical Confidence	Unknown (Parent is intact)	Confirmed (Specific (4S) Isomer)
Regulatory Utility	General Screening	Stability Indicating Method Validation

Recommendation: For routine release testing, the USP method is sufficient for pass/fail criteria. However, for stability studies, method validation, and degradation pathway analysis, the use of the **(4S)-Dicloxilloic Acid** Reference Standard is mandatory to avoid under-reporting impurity levels.

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